N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide
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Overview
Description
N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide is a complex organic compound characterized by the presence of bromine, cyano, and difluoromethanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-bromobenzyl cyanide with an appropriate base to form the intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-difluoromethanesulfonylphenyl)acetyl chloride in the presence of a suitable catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized phenyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may contribute to biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and difluoromethanesulfonyl groups can enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chlorophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide
- N-[(3-fluorophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide
- N-[(3-iodophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide
Uniqueness
Compared to similar compounds, N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonyl
Properties
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-2-[4-(difluoromethylsulfonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2O3S/c18-13-3-1-2-12(9-13)15(10-21)22-16(23)8-11-4-6-14(7-5-11)26(24,25)17(19)20/h1-7,9,15,17H,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHCSTHVELBCRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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